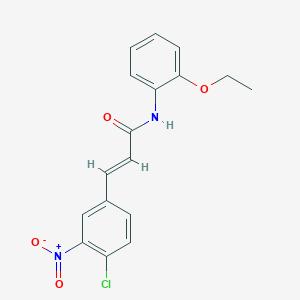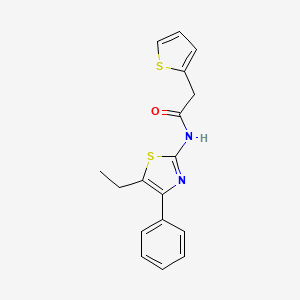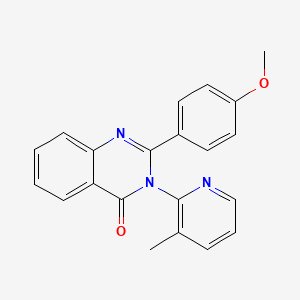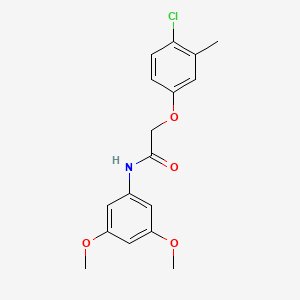![molecular formula C16H17N3O2 B5755835 N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide, also known as PB-28, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. PB-28 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer. Inflammation is a common factor in many diseases, and N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have anti-inflammatory effects in animal models. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Mecanismo De Acción
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide exerts its effects by binding to and activating the sigma-2 receptor, a protein that is involved in various cellular processes, including cell proliferation, apoptosis, and calcium signaling. The activation of the sigma-2 receptor by N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and physiological effects:
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has also been shown to protect neurons from oxidative stress and inflammation in neurodegenerative disorders. In addition, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments, including its high selectivity for cancer cells, low toxicity, and potential therapeutic applications in various diseases. However, the synthesis of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is a complex process that requires specialized equipment and expertise. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide.
Direcciones Futuras
For N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide research include further studies on its potential therapeutic applications, more efficient synthesis methods, and the potential use of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide as a diagnostic tool for various diseases.
Métodos De Síntesis
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is synthesized using a multi-step process, starting with the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-pyridinecarboximidamide to produce the desired product, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide. The synthesis of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-16(14-10-4-5-12-18-14)19-21-15(20)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBMQQVEVAYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

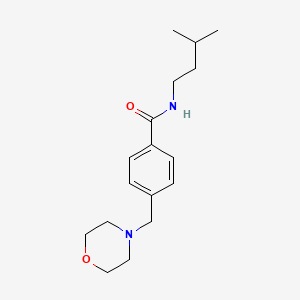
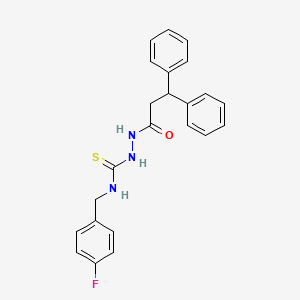
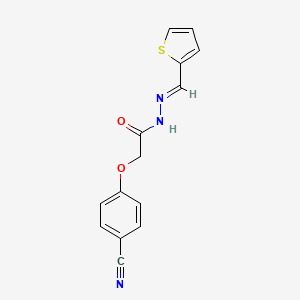
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
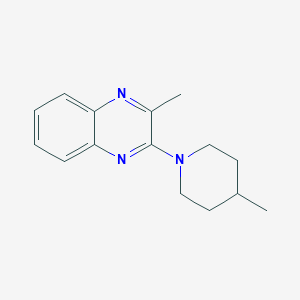
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
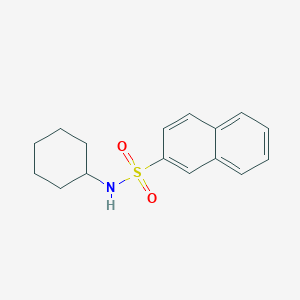
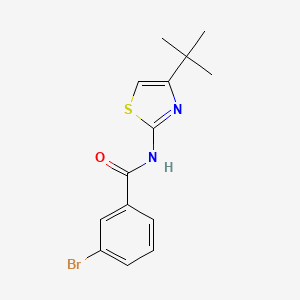
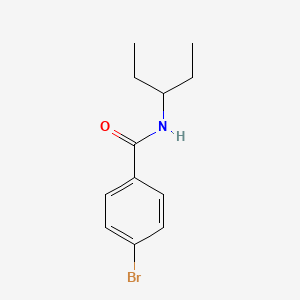
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
